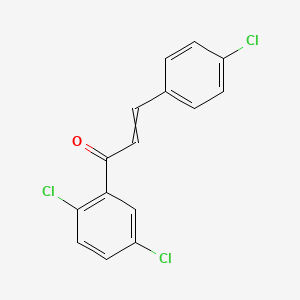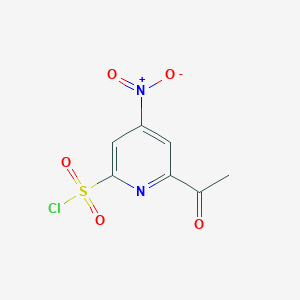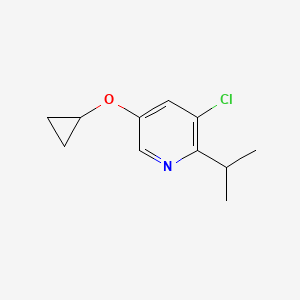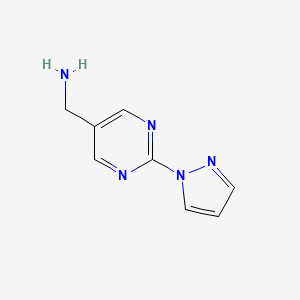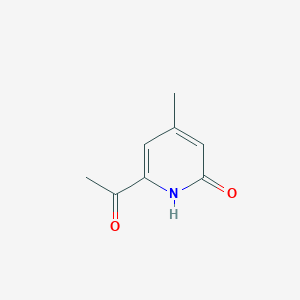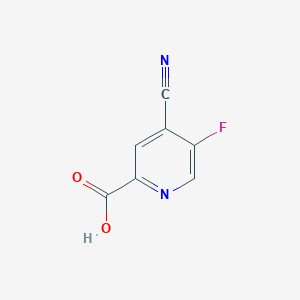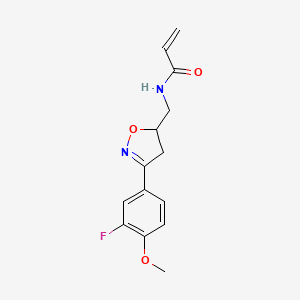
E2 recruiter EN67
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EN67 is a synthetic organic compound known for its role as a molecular glue-type protein degrader. It is a derivative of EN450 and forms a covalent bond with the allosteric cysteine-C111 residue on E2 ubiquitin-conjugating enzymes, specifically the UBE2D family . This compound is cell-permeable and thiol-reactive, making it a valuable tool in biochemical research .
準備方法
EN67 is synthesized through a series of chemical reactions involving the introduction of functional groups to a core structure. The synthetic route typically involves the following steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction.
Introduction of the Fluoro and Methoxy Groups: Fluoro and methoxy groups are introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Propenamide Group: The final step involves the formation of the propenamide group through an amide coupling reaction
化学反応の分析
EN67 undergoes several types of chemical reactions, including:
Substitution Reactions: EN67 can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction Reactions:
Thiol-Reactive Reactions: EN67 preferentially and covalently binds to thiol groups, particularly the allosteric cysteine-C111 residue on UBE2D enzymes
Common reagents used in these reactions include electrophiles, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
EN67 has a wide range of scientific research applications, including:
作用機序
EN67 exerts its effects by covalently binding to the allosteric cysteine-C111 residue on UBE2D enzymes. This binding does not affect the enzymatic activity of UBE2D but selectively modifies the enzyme, allowing for the study of its function . The compound can be conjugated to inhibitors such as (+)-JQ1 to generate PROTACs, which promote the degradation of target proteins in a UBE2D-dependent manner .
類似化合物との比較
EN67 is unique in its ability to selectively bind to the allosteric cysteine-C111 residue on UBE2D enzymes without affecting their enzymatic activity. Similar compounds include:
EN450: The precursor to EN67, which also forms covalent bonds with UBE2D enzymes.
PROTACs: A class of compounds that recruit E3 ubiquitin ligase components to promote protein degradation.
EN67 stands out due to its selective binding properties and its use in the development of PROTACs targeting specific proteins.
特性
分子式 |
C14H15FN2O3 |
|---|---|
分子量 |
278.28 g/mol |
IUPAC名 |
N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H15FN2O3/c1-3-14(18)16-8-10-7-12(17-20-10)9-4-5-13(19-2)11(15)6-9/h3-6,10H,1,7-8H2,2H3,(H,16,18) |
InChIキー |
YHMCRSNQSHQSSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)C=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


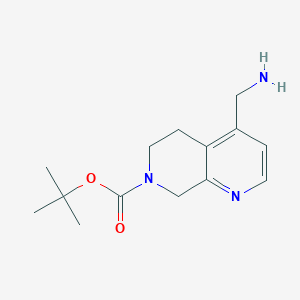
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
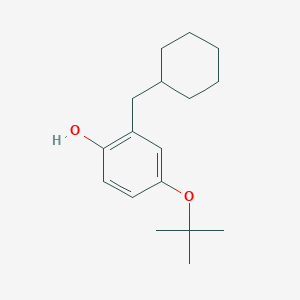
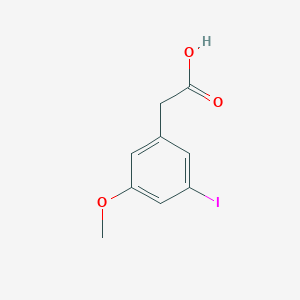
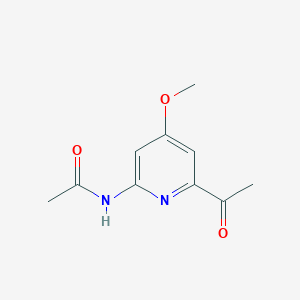
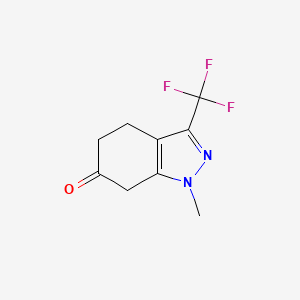
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
